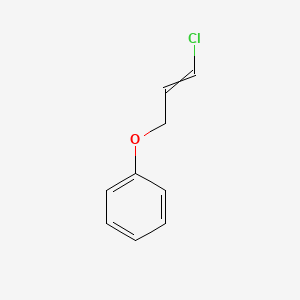

3-Chloroprop-2-enoxybenzene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

54410-95-6 |

|---|---|

Molecular Formula |

C9H9ClO |

Molecular Weight |

168.62 g/mol |

IUPAC Name |

3-chloroprop-2-enoxybenzene |

InChI |

InChI=1S/C9H9ClO/c10-7-4-8-11-9-5-2-1-3-6-9/h1-7H,8H2 |

InChI Key |

AYSHEHSQGMNMJY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OCC=CCl |

Origin of Product |

United States |

Synthetic Methodologies for 3 Chloroprop 2 Enoxybenzene and Analogues

Direct Etherification Approaches

Direct etherification methods focus on the formation of the C-O-C ether bond as the key step in the synthesis. These approaches are often favored for their straightforward nature, utilizing readily available starting materials.

Williamson Ether Synthesis Modalities with Prop-2-en-1-ol Derivatives

The Williamson ether synthesis is a cornerstone of ether formation, involving the reaction of an alkoxide or phenoxide with an organohalide. lscollege.ac.inwikipedia.org In the context of 3-chloroprop-2-enoxybenzene, this involves the SN2 reaction between a phenoxide salt and a suitable three-carbon chlorinated alkene, such as 1,3-dichloropropene (B49464). lscollege.ac.inwikipedia.org

The reaction is typically performed by first deprotonating a phenol (B47542) with a suitable base, such as sodium hydride (NaH) or a carbonate base, to form the more nucleophilic phenoxide. This is followed by the addition of the alkylating agent. The choice of reactants is crucial; for a successful SN2 reaction, a primary alkyl halide is preferred to minimize competing elimination reactions. masterorganicchemistry.comlibretexts.org The reaction of sodium phenoxide with 1,3-dichloropropene serves as a direct route to the target compound.

Table 1: Williamson Ether Synthesis of Aryl Ethers

| Phenol Derivative | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Phenol | 1,3-Dichloropropene | Sodium Hydroxide (B78521) | Water/Organic | 50-100 | 50-95 (Typical) |

| 2,6-Dihalophenols | Allyl Bromide | Potassium Carbonate | Acetone | Reflux | >80 |

Note: This table presents generalized conditions and typical yields for Williamson ether syntheses. Specific yields for this compound may vary based on precise conditions. lscollege.ac.incdnsciencepub.comcalstate.edu

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile methods for forming C-O bonds, particularly for the synthesis of aryl ethers under milder conditions than traditional methods. nih.gov The Heck reaction, for instance, can be adapted for the arylation of vinyl ethers. liv.ac.uk For the synthesis of this compound, this could involve the coupling of a phenol with a vinyl halide or the coupling of an aryl halide with a vinyl ether alcohol derivative.

Significant progress has been made in the regioselective arylation of vinyl ethers using palladium catalysts. rsc.org Catalytic systems often consist of a palladium source, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), and a phosphine (B1218219) ligand, like 1,3-bis(diphenylphosphino)propane (B126693) (dppp). liv.ac.ukrsc.org These reactions offer high functional group tolerance but can face challenges with regioselectivity, potentially yielding α- and β-arylated products. liv.ac.uk Fine-tuning of the catalyst, ligands, base, and solvent is essential to control the reaction outcome. nih.gov For instance, vinyl triflates can be effectively converted into aryl enol ethers using a catalyst generated from Pd₂(dba)₃ and 2-(di-t-butylphosphino)biphenyl. rsc.org

Table 2: Palladium-Catalyzed Aryl Ether Synthesis

| Aryl Source | Vinyl Source | Catalyst System | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|---|

| Aryl Bromides | Vinyl Ethers | Pd(OAc)₂ / dppp | Na₂CO₃ | Ethylene Glycol | 120 |

| Phenyl Triflate | Benzyl (B1604629) Vinyl Ether | Pd(OAc)₂ / dppp | DIPEA | DMF | 80 |

Note: This table summarizes various palladium-catalyzed methods for forming aryl ether bonds. DIPEA = N,N-Diisopropylethylamine, dba = dibenzylideneacetone. nih.govrsc.orgrsc.org

Base-Mediated O-Alkylation Reactions

Base-mediated O-alkylation of phenols is a fundamental and widely used transformation. google.comresearchgate.net This approach is closely related to the Williamson ether synthesis but emphasizes the role of the base in promoting the reaction, often under specific phase-transfer or anhydrous conditions. Bases such as potassium carbonate (K₂CO₃) or caesium carbonate (Cs₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are frequently employed. researchgate.netthieme-connect.de

These conditions are effective for the alkylation of a wide range of phenols, accommodating both electron-donating and electron-withdrawing substituents. thieme-connect.denih.gov The reaction of phenol with dihaloalkanes like 1,3-dichloropropene under these conditions can lead to the desired this compound. The choice of base and solvent can significantly influence the reaction rate and yield, with cesium carbonate often providing enhanced reactivity due to its solubility and the "cesium effect." google.com

Functional Group Interconversion Strategies

These strategies involve the synthesis of an intermediate ether molecule, which is then chemically modified in a subsequent step to install the final chloro-vinyl functionality.

Halogenation of Prop-2-enoxybenzene Precursors

This synthetic route begins with a readily available precursor, allyl phenyl ether (prop-2-enoxybenzene), which is then subjected to a halogenation reaction. science.gov The goal is to introduce a chlorine atom at the desired position on the allyl group. Allylic halogenation is a key reaction in this context, where a hydrogen atom on the carbon adjacent to the double bond is substituted with a halogen. pearson.compressbooks.pub

A common reagent for allylic bromination is N-bromosuccinimide (NBS), which provides a low, steady concentration of bromine, favoring substitution over addition. pressbooks.pub For chlorination, N-chlorosuccinimide (NCS) can be used under similar radical-initiated conditions. Another approach involves the addition of a halogen across the double bond, followed by elimination of hydrogen halide to regenerate a double bond at a new position. Furthermore, the reaction of phenylselenium trichloride (B1173362) with olefins containing an allylic aryloxy group has been shown to proceed with anti-Markovnikov regioselectivity, yielding β-chloroalkylphenylselenium dichlorides, which can then undergo elimination to form vinylic chlorides. lookchem.com

Elimination Reactions to Form the Vinylic Moiety

Elimination reactions provide a powerful method for constructing alkenes, including the vinylic double bond in the target molecule. thieme-connect.com This strategy typically starts with a saturated halo-ether, such as (2,3-dichloropropoxy)benzene, which can be synthesized by reacting phenol with 2,3-dichloropropan-1-ol or 1,2,3-trichloropropane.

Treatment of this dihalo-ether precursor with a strong base, such as potassium tert-butoxide (KOtBu), can induce an E2 elimination reaction. thieme-connect.comsit.edu.cn The base abstracts a proton, and a halide ion is expelled as a leaving group in a concerted step, forming the C=C double bond. The regioselectivity of the elimination (i.e., which proton is removed) will determine the final position of the double bond and the resulting isomer of the chloropropenoxybenzene product.

Green Chemistry Principles in the Synthesis of this compound

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of this compound and related compounds to minimize environmental impact and enhance safety. imist.maijnc.ir This involves the use of environmentally benign solvents, the development of recyclable catalysts, and the optimization of reaction conditions to improve atom economy. ijnc.irmatanginicollege.ac.in

Solvent-Free Reaction Conditions

Solvent-free reactions are a cornerstone of green chemistry, aiming to reduce or eliminate the use of volatile organic compounds (VOCs) that are often hazardous and contribute to pollution. psu.edu For the synthesis of aryl propargyl ethers, which are precursors to this compound, solvent-free conditions have been explored. For instance, the cyclotrimerization of alkynes to form substituted benzenes has been achieved using p-toluenesulfonic acid monohydrate as a catalyst under solvent-free conditions, offering an environmentally friendly alternative to traditional methods that often require harsh conditions and metal catalysts. psu.edu While not a direct synthesis of this compound, this demonstrates the feasibility of eliminating solvents in related transformations. The benefits of solvent-free reactions include not only environmental safety but also economic advantages, easier work-up procedures, and often shorter reaction times leading to high yields of the desired products. psu.edu

Catalyst Development for Enhanced Sustainability

Catalysis is a fundamental pillar of green chemistry, enabling reactions to proceed with higher efficiency and selectivity while minimizing waste. ijnc.ircatalysis.demdpi.com The development of sustainable catalysts is crucial for the synthesis of complex organic molecules. catalysis.de In the context of synthesizing precursors to this compound, research has focused on replacing hazardous and expensive catalysts with more environmentally friendly and recyclable alternatives. diva-portal.org

For example, the use of iron-based catalysts is being explored as a cost-effective and benign alternative to precious metal catalysts for various organic transformations. ijnc.irdiva-portal.org While specific applications to this compound are still emerging, the broader trend in organic synthesis is to move towards catalysts based on abundant and non-toxic metals. diva-portal.org Furthermore, the development of heterogeneous catalysts, which are in a different phase from the reactants, simplifies catalyst recovery and recycling, a key aspect of sustainable chemical processes. ijnc.irdiva-portal.org Biocatalysis, using enzymes like lipases, also presents a green approach for related syntheses, offering high selectivity under mild conditions. mdpi.com

Atom Economy and Efficiency Considerations

Atom economy is a key principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. core.ac.uk An ideal reaction would have 100% atom economy, meaning all atoms from the reactants are incorporated into the final product. matanginicollege.ac.in Synthetic routes to this compound and its analogues are being evaluated and redesigned to maximize atom economy.

Stereochemical Control in this compound Synthesis

The ability to control the spatial arrangement of atoms, or stereochemistry, is a critical aspect of modern organic synthesis. fiveable.meresearchgate.net For a molecule like this compound, which has a double bond, controlling the stereochemistry (E/Z isomerism) is important as different isomers can have different properties and reactivity.

Regioselectivity Studies of Double Bond Formation

Regioselectivity refers to the control of where a chemical reaction occurs on a molecule. In the synthesis of this compound and its analogues, the formation of the double bond is a critical step where regioselectivity plays a role. Computational and experimental studies on the Claisen rearrangement of aryl propargyl ethers, which can be precursors to these compounds, have shown that substituents on the aromatic ring can influence the regioselectivity of the reaction. nsf.gov For example, the position of electron-withdrawing or electron-donating groups can direct the rearrangement to a specific position on the ring. nsf.gov

In the context of related propargyl systems, the choice of catalyst and reaction conditions can exquisitely control the regioselectivity of bond formation. For instance, in the trans-carboboration of propargyl alcohols, the newly introduced carbon substituent is invariably placed distal to the hydroxyl group. nih.govacs.org This high degree of regiocontrol is crucial for the synthesis of specific isomers.

Stereoselectivity of Chlorination/Elimination Pathways

Stereoselectivity in the synthesis of this compound is primarily concerned with the geometry of the double bond (E or Z). This can often be controlled during the chlorination and subsequent elimination steps. The stereochemical outcome of such reactions is highly dependent on the reaction mechanism. scribd.com

For instance, the addition of halogens to alkenes often proceeds via an anti-addition mechanism, leading to a specific stereoisomer. scribd.comresearchgate.net Conversely, elimination reactions can proceed through either syn or anti pathways depending on the reagents and substrates, leading to different stereoisomers of the resulting alkene. scispace.com

A direct method for the highly stereoselective synthesis of terminal chloro-substituted propargylamines has been developed using the addition of lithiated chloroacetylene to chiral imines, achieving excellent diastereoselectivity. acs.org While this applies to a different class of compounds, the principles of using chiral auxiliaries or catalysts to control stereochemistry are broadly applicable in organic synthesis. researchgate.net The development of stereoselective methods for the synthesis of vinyl ethers has also been reported, highlighting the ongoing efforts to control the stereochemistry of this functional group. rsc.org

Reactivity and Mechanistic Investigations of 3 Chloroprop 2 Enoxybenzene

Electrophilic Addition Reactions to the Olefinic Bond

Electrophilic addition is a fundamental reaction type for alkenes, where the electron-rich double bond is attacked by an electrophile. libretexts.orgsavemyexams.com This process involves the breaking of the pi (π) bond within the C=C double bond and the formation of two new sigma (σ) bonds. savemyexams.com The specific products of these reactions with 3-Chloroprop-2-enoxybenzene are determined by the nature of the attacking electrophile and the reaction conditions.

Halogenation involves the addition of halogens, such as chlorine (Cl₂) or bromine (Br₂), across the double bond of an alkene. wikipedia.org In the case of this compound, the reaction with a halogen (X₂) is expected to proceed via an electrophilic addition mechanism. wikipedia.org

The generally accepted mechanism for the halogenation of alkenes involves a two-step process. savemyexams.com Initially, the electron-rich π bond of the alkene attacks one of the halogen atoms, which carries a partial positive charge (δ⁺) due to polarization, leading to the formation of a cyclic halonium ion intermediate and a halide ion (X⁻). libretexts.org In the second step, the halide ion attacks the carbon of the cyclic intermediate, resulting in the opening of the ring and the formation of a dihalogenated product.

For this compound, this would result in the formation of a 1,2-dihalo-3-phenoxypropane derivative. The stereochemistry of the product is typically anti, meaning the two halogen atoms add to opposite faces of the original double bond.

Table 1: Halogenation Reaction of this compound

| Reactant | Reagent | Expected Product |

| This compound | Br₂ | 1,2-Dibromo-3-phenoxypropane |

| This compound | Cl₂ | 1,2,3-Trichloropropoxybenzene |

This table presents the expected products based on general halogenation mechanisms of alkenes.

Hydrohalogenation is the electrophilic addition of hydrogen halides (such as HCl or HBr) to alkenes, yielding haloalkanes. wikipedia.orgchemeurope.com When an unsymmetrical alkene is involved, the regioselectivity of the reaction is typically governed by Markovnikov's rule. wikipedia.orgchemeurope.com This rule states that the hydrogen atom of the hydrogen halide adds to the carbon atom of the double bond that already has the greater number of hydrogen atoms. wikipedia.org

The mechanism proceeds in two steps:

The alkene's π bond attacks the hydrogen atom of the hydrogen halide, forming the most stable carbocation intermediate and a halide anion. pressbooks.pub

The halide anion then acts as a nucleophile and attacks the carbocation, forming the final product. pressbooks.pub

In the case of this compound, the double bond is between carbon-2 and carbon-3 of the propene chain. Carbon-2 is bonded to one hydrogen, and carbon-3 is bonded to the chlorine and another hydrogen. The stability of the potential carbocation intermediates would determine the major product. The presence of the electron-withdrawing phenoxy and chloro groups influences the electron density of the double bond and the stability of the carbocation intermediates.

Under peroxide-free conditions, the addition of HBr would likely follow Markovnikov's rule. However, in the presence of peroxides, the addition of HBr proceeds via a free-radical mechanism, leading to an anti-Markovnikov product. chemeurope.com This is specific to HBr, as the reactions with HCl and HI under similar conditions are not synthetically useful. wikipedia.orgchemeurope.com

Table 2: Hydrohalogenation of this compound

| Reactant | Reagent | Condition | Expected Major Product (according to Markovnikov's rule) |

| This compound | HBr | No peroxides | 2-Bromo-1-chloro-3-phenoxypropane |

| This compound | HCl | No peroxides | 1,2-Dichloro-3-phenoxypropane |

| This compound | HBr | With peroxides | 1-Bromo-2-chloro-3-phenoxypropane (Anti-Markovnikov) |

This table outlines the expected major products based on the principles of hydrohalogenation.

Epoxidation is the reaction of an alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA), to form an epoxide (also known as an oxirane). rsc.org This reaction is a type of electrophilic addition where the oxygen atom of the peroxy acid is the electrophile. rsc.org

The reaction of this compound with a peroxy acid would lead to the formation of 2-(chloromethyl)-3-phenyloxirane. The selectivity of epoxidation reactions can be influenced by steric and electronic factors. For substituted alkenes, the peroxy acid generally approaches from the less sterically hindered face of the double bond. The presence of the phenoxy and chloro groups could influence the facial selectivity of the epoxidation.

Table 3: Epoxidation of this compound

| Reactant | Reagent | Expected Product |

| This compound | mCPBA | 2-(chloromethyl)-3-phenyloxirane |

This table shows the expected product from the epoxidation reaction.

Nucleophilic Substitution Reactions at the Chlorinated Propene Moiety

The chlorine atom in this compound is attached to an allylic carbon. Allylic halides are generally reactive towards nucleophilic substitution reactions, which can proceed through either an Sₙ1 or Sₙ2 mechanism. vaia.comquora.com The reactivity is enhanced due to the ability of the adjacent double bond to stabilize the transition state or carbocation intermediate. vaia.com

Oxygen nucleophiles, such as hydroxide (B78521) ions (OH⁻) and alkoxides (RO⁻), can react with this compound to displace the chloride ion. For instance, reaction with sodium hydroxide could potentially yield 3-phenoxyprop-2-en-1-ol.

The reaction mechanism can be either Sₙ1 or Sₙ2. An Sₙ1 reaction would proceed through a resonance-stabilized allylic carbocation. vaia.com An Sₙ2 reaction involves a backside attack by the nucleophile on the carbon atom bearing the chlorine. quora.com The choice of mechanism is influenced by factors such as the solvent, the strength of the nucleophile, and the substitution pattern of the substrate.

There is also the possibility of a competing Sₙ2' reaction, where the nucleophile attacks the γ-carbon (the double bond), leading to a rearranged product.

Nitrogen-containing nucleophiles, such as ammonia (B1221849) (NH₃) and amines (RNH₂, R₂NH), can also participate in substitution reactions with this compound. wur.nl For example, reaction with ammonia would be expected to produce 3-phenoxyprop-2-en-1-amine.

Similar to reactions with oxygen nucleophiles, the mechanism can be Sₙ1, Sₙ2, or Sₙ2'. The specific products and their ratios will depend on the reaction conditions and the nature of the nitrogen nucleophile. For instance, the use of a bulky amine might favor a different reaction pathway compared to a smaller nucleophile like ammonia.

Table 4: Nucleophilic Substitution of this compound

| Nucleophile | Expected Product (Sₙ2) |

| OH⁻ | 3-Phenoxyprop-2-en-1-ol |

| CH₃O⁻ | 3-Methoxy-1-phenoxyprop-1-ene |

| NH₃ | 3-Phenoxyprop-2-en-1-amine |

| (CH₃)₂NH | N,N-Dimethyl-3-phenoxyprop-2-en-1-amine |

This table illustrates potential products from nucleophilic substitution reactions.

Rearrangement Reactions

As an allyl phenyl ether derivative, this compound is primed to undergo the Claisen rearrangement, a powerful nrochemistry.comnrochemistry.com-sigmatropic rearrangement that forms carbon-carbon bonds. tcichemicals.comorganic-chemistry.org The thermal rearrangement of γ-chloroallyl ethers of phenols, including this compound, proceeds via an intramolecular sigmatropic Claisen rearrangement. lookchem.com This concerted pericyclic reaction involves the formation of a new C-C bond between the ortho-carbon of the phenol (B47542) ring and the γ-carbon of the allyl group, with a corresponding cleavage of the ether C-O bond. masterorganicchemistry.com

The reaction typically proceeds through a chair-like transition state. organic-chemistry.org The initial, and often unstable, product of this rearrangement is the corresponding ortho-substituted phenol, 2-(3-chloro-2-propenyl)phenol. lookchem.com

The initial product of the Claisen rearrangement of this compound, 2-(3-chloro-2-propenyl)phenol, is generally not the final isolated compound under thermal conditions. lookchem.com This intermediate rapidly undergoes a subsequent intramolecular cyclization. The phenolic hydroxyl group acts as a nucleophile, attacking the electrophilic carbon bearing the chlorine atom in a cyclization reaction that results in the formation of a stable heterocyclic product, 2H-chromene. lookchem.com This tandem Claisen rearrangement-cyclization sequence is a common and synthetically useful pathway for γ-substituted allyl phenyl ethers.

If both ortho positions on the benzene (B151609) ring are blocked, the allyl group may undergo a subsequent Cope rearrangement to the para position, followed by tautomerization to restore aromaticity. organic-chemistry.org

| Starting Material | Intermediate | Final Product | Reaction Type |

| This compound | 2-(3-chloro-2-propenyl)phenol | 2H-Chromene | Thermal nrochemistry.comnrochemistry.com-Sigmatropic Rearrangement followed by Intramolecular Cyclization |

Transition Metal-Catalyzed Transformations

The vinyl chloride functionality in this compound makes it a suitable substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis for creating C-C bonds.

Heck Reaction: The Mizoroki-Heck reaction couples a vinyl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.org this compound can serve as the halide partner in this reaction. The catalytic cycle typically involves the oxidative addition of the vinyl chloride to a Pd(0) species, followed by olefin insertion and β-hydride elimination to yield the product and regenerate the catalyst. diva-portal.org While aryl and vinyl chlorides are less reactive than their bromide and iodide counterparts, effective catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands, can facilitate the reaction. diva-portal.orgmdpi.com

Suzuki Reaction: The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound, such as a boronic acid or ester, catalyzed by a palladium complex in the presence of a base. libretexts.orgharvard.edu The reactivity of the halide follows the trend I > Br > OTf > Cl, making vinyl chlorides challenging substrates. harvard.edu However, modern advancements in ligand design and the use of specialized palladacycle catalysts have enabled efficient couplings of chloro-substrates. libretexts.orgnih.gov

Sonogashira Coupling: This reaction creates a C(sp²)-C(sp) bond by coupling a vinyl halide with a terminal alkyne. rsc.org It is typically catalyzed by a palladium complex with a copper(I) co-catalyst and requires a base. nrochemistry.comresearchgate.net Similar to other cross-coupling reactions, the reactivity of vinyl chlorides is lower than that of bromides and iodides, sometimes necessitating higher temperatures or more active catalyst systems for efficient conversion. nrochemistry.comorganic-chemistry.org

| Reaction | Coupling Partner | Catalyst System | Product Type |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, Phosphine Ligand, Base | 1-Phenoxy-1,4-diaryl-1,3-butadiene derivative |

| Suzuki | Boronic Acid (e.g., Phenylboronic acid) | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | 1-Phenyl-2-phenoxypropene derivative |

| Sonogashira | Terminal Alkyne (e.g., Phenylacetylene) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 1-Phenoxy-3-phenyl-1-en-3-yne derivative |

This table illustrates the expected product types from standard cross-coupling reactions. Specific conditions and yields depend heavily on the chosen catalyst, ligands, and substrates.

Olefin metathesis is a powerful reaction for rearranging carbon-carbon double bonds, catalyzed by transition metal carbene complexes like Grubbs' catalysts. semanticscholar.org The primary application in polymer chemistry is Ring-Opening Metathesis Polymerization (ROMP), which polymerizes strained cyclic olefins. rsc.org

As an acyclic olefin, this compound is not a direct monomer for ROMP. However, it could potentially participate in other forms of metathesis, such as cross-metathesis with other olefins. In such a reaction, it could be coupled with another alkene to form new, substituted olefinic products. The success and selectivity of such a reaction would depend on the relative reactivity of the olefins and the catalyst used.

Furthermore, it is conceivable that this compound could be a precursor to a cyclic monomer suitable for ROMP. For instance, derivatization followed by a ring-closing metathesis (RCM) reaction could potentially form a large, strainless macrocycle that could then undergo entropy-driven ROMP (ED-ROMP) to produce sequence-controlled polymers. nih.gov However, direct polymerization or oligomerization of this compound via metathesis is not a commonly reported pathway.

Cyclization Reactions (e.g., Heterocyclization to Thiophene (B33073) and Pyrrole (B145914) Derivatives for related compounds)

While specific studies on the heterocyclization of this compound to thiophene and pyrrole derivatives are not extensively documented, the reactivity of related aryl allyl ethers and chloroalkenyl sulfides provides a strong basis for predicting such transformations.

Aryl allyl ethers are known to undergo intramolecular cyclization reactions to form various heterocyclic systems. For instance, nickel-catalyzed intramolecular Heck-type reactions of allylic ethers can yield dihydrobenzofurans through a 5-exo-trig cyclization pathway. clockss.org Similarly, acid-catalyzed processes involving sigmatropic rearrangements of aryl allyl ethers can also lead to the formation of 2,3-dihydrobenzofuran-5-ols. These reactions highlight the potential for the phenoxy group in this compound to participate in cyclization.

The synthesis of thiophene and pyrrole derivatives from analogous structures is also established. The Fiesselmann thiophene synthesis, for example, utilizes substituted chlorothiophenes to build thieno[3,2-b]thiophene (B52689) cores. nih.gov A discovered heterocyclization of bis(2-chloroprop-1-en-3-yl)sulfide in the presence of hydrazine (B178648) hydrate (B1144303) and a base leads to the formation of both thiophene and pyrrole derivatives, indicating that chloroalkenyl moieties are viable precursors for these heterocycles. mdpi.com This reaction proceeds through a proposed mechanism involving dehydrochlorination, formation of a thiiranium intermediate, and subsequent intramolecular cyclization. mdpi.com Given these precedents, it is conceivable that this compound could be a substrate for analogous heterocyclization reactions, potentially through reaction with sulfur or nitrogen-containing nucleophiles under appropriate catalytic conditions. For example, the Wittig rearrangement of allyl 2-thiophenemethyl ethers is a known route to thiophenemethanol derivatives. clockss.org Various strategies exist for the synthesis of pyrroles, some involving cycloadditions or palladium-catalyzed reactions of N-homoallylic amines. researchgate.netorganic-chemistry.org

Oxidation and Reduction Chemistry

The presence of an alkene, a carbon-halogen bond, and an ether linkage provides multiple sites for oxidation and reduction reactions in this compound.

The selective oxidation of the alkene in aryl allyl ethers is a well-established transformation. Asymmetric dihydroxylation (AD) of aryl allyl ethers, for instance, can be achieved with high enantioselectivity using osmium tetroxide in the presence of chiral cinchona alkaloid ligands. york.ac.uk This reaction yields chiral glycerol (B35011) derivatives, which are valuable synthetic intermediates. york.ac.uk

Another approach to oxidizing the double bond is through epoxidation. While direct epoxidation data for this compound is not available, the oxidation of benzyl (B1604629) phenyl ether with dimethyldioxirane (B1199080) readily forms the corresponding epoxide. researchgate.net It is expected that similar reagents could selectively oxidize the double bond in this compound, leaving the aromatic ring and the C-Cl bond intact under controlled conditions. Furthermore, a method for the removal of O- and N-allyl protecting groups involves hydroxylation of the double bond followed by periodate (B1199274) scission of the resulting diol. organic-chemistry.org This indicates that the alkene is susceptible to oxidation even in the presence of other functional groups.

The table below summarizes potential conditions for the selective oxidation of the alkene in aryl allyl ethers, which could be applicable to this compound.

| Reaction | Reagent/Catalyst | Product Type | Reference |

| Asymmetric Dihydroxylation | OsO₄, Chiral Ligand (e.g., (DHQ)₂PHAL) | Diol | york.ac.uk |

| Epoxidation | Dimethyldioxirane | Epoxide | researchgate.net |

| Dihydroxylation | OsO₄, NMO | Diol | organic-chemistry.org |

This table presents generalized reactions for related compounds, as specific data for this compound was not found.

The carbon-chlorine bond in this compound is a site for reduction. Vinylic chlorides can be reduced to the corresponding alkenes under various conditions. For example, UV light-induced reduction with triethylamine (B128534) is a known method for reducing vinyl halides. researchgate.net Another approach involves catalytic transfer hydrodehalogenation using a Ru(II) catalyst with isopropanol (B130326) as the hydride source. researchgate.net

A specific reaction involving this compound is its lithiation using lithium powder and a catalytic amount of DTBB (4,4’-di-tert-butylbiphenyl). This process effectively achieves reductive metalation at the C-Cl bond, generating a vinyllithium (B1195746) intermediate which can then react with various electrophiles.

The table below details the conditions for the DTBB-catalyzed lithiation of this compound.

| Substrate | Reagents | Electrophile | Product | Reference |

| This compound | Li (excess), DTBB (5 mol%), THF | Pr(i)CHO | 1-(3-Phenoxyprop-1-en-2-yl)propan-2-ol | researchgate.net |

| This compound | Li (excess), DTBB (5 mol%), THF | Bu(t)CHO | 1-(3-Phenoxyprop-1-en-2-yl)-2,2-dimethylpropan-1-ol | researchgate.net |

| This compound | Li (excess), DTBB (5 mol%), THF | Et₂CO | 3-(3-Phenoxyprop-1-en-2-yl)pentan-3-ol | researchgate.net |

| This compound | Li (excess), DTBB (5 mol%), THF | (CH₂)₅CO | 1-(3-Phenoxyprop-1-en-2-yl)cyclohexan-1-ol | researchgate.net |

The ether linkage in aryl allyl ethers like this compound can be cleaved reductively to yield phenols and the corresponding hydrocarbon fragment. Various methods have been developed for this transformation, often employing transition metal catalysts or strong reducing agents.

One transition-metal-free approach utilizes a combination of triethylsilane and a base, which forms a powerful reductive system capable of regioselectively cleaving the C–O bonds in aryl alkyl ethers. google.com Nickel catalysts are also effective; for example, a system of Ni(COD)₂ with a bipyridine ligand and a hydrosilane can deallylate aryl allyl ethers with high selectivity and compatibility with various functional groups. organic-chemistry.org Additionally, 10% Palladium on carbon (Pd/C) under mild basic conditions has been used to cleave allyl aryl ethers. organic-chemistry.org

The table below summarizes various reported methods for the reductive cleavage of aryl allyl ethers.

| Reagent/Catalyst System | Substrate Type | Product | Key Features | Reference |

| Triethylsilane, Base | Aryl alkyl ethers | Phenol + Alkane | Transition-metal-free, regioselective. | google.com |

| Ni(COD)₂, Bipyridine, Hydrosilane | Aryl allyl ethers | Phenol | Mild conditions, excellent yields and selectivity. | organic-chemistry.org |

| 10% Pd/C, Base | Aryl allyl ethers | Phenol | Mild conditions, SET process proposed. | organic-chemistry.org |

| SmI₂/H₂O/i-PrNH₂ | Allyl ethers | Alcohol | Selective for unsubstituted allyl ethers. | organic-chemistry.org |

| Ni-H precatalyst, Brønsted acid | O- and N-allyl groups | Alcohol/Amine | Involves double-bond migration then hydrolysis. | organic-chemistry.org |

Theoretical and Computational Chemistry Studies on 3 Chloroprop 2 Enoxybenzene

Electronic Structure Analysis and Molecular Orbital Theory

The electronic structure of a molecule governs its physical and chemical properties. Through molecular orbital theory, we can understand the distribution of electrons within 3-chloroprop-2-enoxybenzene and predict its behavior in chemical reactions. Computational models, such as those based on Density Functional Theory (DFT), allow for the detailed analysis of its molecular orbitals.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's reactivity. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Computational studies on analogous compounds, such as allyl phenyl ether, can provide an estimate for these values. The calculated HOMO-LUMO gap for related polycyclic aromatic hydrocarbons can range from 0.64 to 6.59 eV, with the gap generally decreasing with increasing conjugation. researchgate.netacs.org The introduction of a chlorine atom to the allyl group would likely lead to a moderate change in the gap energy.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -8.5 |

| LUMO Energy | -0.5 |

| HOMO-LUMO Gap (ΔE) | 8.0 |

Note: The data in this table is based on computational studies of allyl phenyl ether, a structurally similar compound, and serves as an approximation for this compound.

The distribution of electron density in a molecule can be visualized using electrostatic potential (ESP) maps. These maps illustrate the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential), providing valuable information about its reactivity towards electrophiles and nucleophiles. youtube.com

In this compound, the oxygen atom of the ether linkage is expected to be an electron-rich center, depicted as a red or orange region on an ESP map. The aromatic ring will also exhibit negative potential above and below the plane of the ring due to the π-electron system. The presence of the electronegative chlorine atom on the prop-2-enyl chain will create a region of positive potential around the adjacent carbon atoms, making them susceptible to nucleophilic attack. Computational analyses of substituted benzenes and allylaryl derivatives confirm these general trends in charge distribution. researchgate.netwalisongo.ac.id

The phenoxy group in this compound is characterized by its aromaticity, a property that confers significant stability. This stability arises from the cyclic delocalization of six π-electrons in the benzene (B151609) ring. Resonance theory describes this delocalization by representing the true structure of the benzene ring as a hybrid of multiple contributing resonance structures.

The oxygen atom of the ether linkage participates in this resonance by donating one of its lone pairs of electrons to the aromatic ring. This electron donation increases the electron density at the ortho and para positions of the ring, which can be quantified through computational methods like Natural Bond Orbital (NBO) analysis. This resonance effect has a significant impact on the reactivity of the aromatic ring, making it more susceptible to electrophilic substitution at these positions.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed picture of the reaction pathway can be constructed.

A transition state is a high-energy, transient species that exists at the peak of the potential energy surface along the reaction coordinate. Characterizing the geometry and energy of the transition state is crucial for understanding the kinetics and mechanism of a reaction.

For this compound, a potential reaction is the Claisen rearrangement, an intramolecular process common to allyl aryl ethers. libretexts.orglibretexts.org Computational studies on the Claisen rearrangement of the analogous allyl phenyl ether have identified a concerted, pericyclic transition state. rsc.orgrsc.org In this transition state, the C-O bond of the ether is breaking while a new C-C bond is forming between the allyl group and the ortho position of the aromatic ring. rsc.org The geometry of this transition state is typically a chair-like conformation. organic-chemistry.org

Another key reaction type for this molecule is nucleophilic substitution at the allylic carbon bearing the chlorine atom. For an Sₙ2 reaction, the transition state would involve the incoming nucleophile and the departing chloride ion simultaneously bonded to the carbon atom in a trigonal bipyramidal geometry. masterorganicchemistry.comyoutube.com

| Computational Method | Activation Barrier (kcal/mol) |

|---|---|

| B3LYP/6-31G(d) | 39.7 |

| B3LYP/6-31G(d) with ZPVE | 38.0 |

Note: ZPVE refers to the Zero-Point Vibrational Energy correction. The data is for the analogous compound allyl phenyl ether. rsc.org

A potential energy surface (PES) is a multidimensional surface that represents the potential energy of a system as a function of its geometric parameters. comporgchem.com Mapping the PES allows for the visualization of the entire reaction pathway, including reactants, products, intermediates, and transition states. researchgate.netresearchgate.net

For the Claisen rearrangement of allyl phenyl ether, the PES shows a single transition state connecting the reactant to the intermediate, a dienone, which then tautomerizes to the final phenol (B47542) product. rsc.org The reaction coordinate primarily involves the stretching of the C-O bond and the formation of the new C-C bond.

For a nucleophilic substitution reaction on the allylic chloride, the PES would depict the energy changes as the nucleophile approaches the substrate and the leaving group departs. nih.gov The shape of the PES can indicate whether the reaction proceeds through a concerted (one-step) or a stepwise (multi-step) mechanism. For a typical Sₙ2 reaction, the PES would show a single energy barrier corresponding to the transition state. researchgate.net

Lack of Specific Research Data for this compound Prevents In-Depth Theoretical Analysis

A comprehensive review of available scientific literature reveals a significant gap in theoretical and computational chemistry studies specifically focused on the compound this compound. While the user's request for an in-depth article structured around specific computational chemistry topics is noted, the foundational research required to populate such an article with accurate and detailed findings for this particular molecule is not present in the public domain.

Structure-Reactivity Relationships:No dedicated studies on the relationship between the molecular structure of this compound and its chemical reactivity were identified.

Computational Prediction of Regio- and Stereoselectivity:No computational studies predicting the regioselectivity or stereoselectivity of reactions involving this compound could be located.

While general principles of computational chemistry and studies on analogous compounds, such as other substituted aryl ethers, exist, the user's strict instruction to focus solely on this compound and to include detailed, specific research findings prevents the generation of the requested article. To do so would require extrapolation and the presentation of information not directly supported by scientific evidence for this specific compound, which would be scientifically unsound and misleading.

Therefore, until dedicated theoretical and computational research on this compound is conducted and published, it is not possible to provide the thorough and scientifically accurate article as outlined in the user's request.

Development of Novel Computational Methodologies for Halogenated Aryl Ethers

The accurate theoretical modeling of halogenated aryl ethers, such as this compound, presents unique challenges to computational chemists. The presence of a halogen atom, an ether linkage, and an aromatic system within a single molecule necessitates the development and application of robust computational methodologies capable of capturing a diverse range of electronic and structural effects. Research in this area has focused on refining theoretical approaches to better predict the geometries, properties, and reactivity of these compounds.

A primary challenge in modeling molecules like this compound is the accurate description of non-covalent interactions, particularly halogen bonding. nih.govnih.gov The halogen atom possesses an anisotropic distribution of electron density, leading to a region of positive electrostatic potential (the σ-hole) on the outermost portion of the halogen, which can interact favorably with nucleophiles. nih.gov This interaction is highly directional and plays a crucial role in the supramolecular chemistry of halogenated compounds. nih.govacs.org The development of computational models that can accurately capture the nature and strength of these halogen bonds is essential for understanding the condensed-phase behavior and biological activity of halogenated aryl ethers. nih.govacs.org

Significant effort has been devoted to benchmarking and developing Density Functional Theory (DFT) methods for halogenated organic compounds. nih.govresearchgate.net The choice of exchange-correlation functional and basis set is critical for obtaining reliable results. For instance, standard functionals may fail to adequately describe dispersion forces, which are vital for modeling halogen bonds and other non-covalent interactions. Consequently, newer, dispersion-corrected DFT functionals (e.g., B3LYP-D3) and functionals specifically parameterized to handle non-covalent interactions have become indispensable tools. mdpi.com The performance of various theoretical levels can be compared for their ability to predict key physicochemical properties relevant to reactivity, such as bond dissociation energies or frontier orbital energies. nih.govresearchgate.net

To illustrate the impact of computational methodology, the table below presents hypothetical but representative data on the calculated C-Cl bond dissociation energy (BDE) for a model halogenated aryl ether, showcasing how different levels of theory can yield varying results compared to a high-accuracy reference value.

| Computational Method | Basis Set | C-Cl BDE (kcal/mol) | Deviation from Reference (%) |

| B3LYP | 6-31G(d) | 78.5 | -8.2% |

| B3LYP-D3 | def2-TZVP | 84.2 | -1.5% |

| M06-2X | def2-TZVP | 86.1 | +0.7% |

| CCSD(T) | aug-cc-pVTZ | 85.5 (Reference) | 0.0% |

Beyond DFT, the development of high-accuracy composite methods and specialized basis sets has further advanced the study of halogenated compounds. nsf.gov Composite approaches combine calculations at different levels of theory to approximate the results of a very high-level calculation at a reduced computational cost. nsf.gov Furthermore, specialized basis sets that include additional polarization and diffuse functions are often required for an accurate description of the electron distribution around the halogen atom. sheffield.ac.uk

These advanced computational methodologies are foundational for developing predictive models, such as Quantitative Structure-Property Relationships (QSPR). nih.govresearchgate.net By calculating a range of molecular descriptors for compounds like this compound, researchers can build mathematical models that correlate structural features with macroscopic properties and reactivity, aiding in the rational design of new molecules and the prediction of their behavior. nih.gov

Advanced Spectroscopic and Spectrometric Characterization for Mechanistic Elucidation and Structural Confirmation of Complex Derivatives

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR, NOESY)

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, especially in complex molecules where one-dimensional spectra may exhibit overlapping signals. Techniques such as COSY, HSQC, and HMBC reveal through-bond correlations, providing a detailed map of the molecular connectivity. youtube.comsdsu.edu

For 3-Chloroprop-2-enoxybenzene, 2D NMR would be crucial for assigning the vinylic protons and the aromatic protons, which may have similar chemical shifts. A hypothetical analysis of the expected ¹H and ¹³C NMR chemical shifts is presented below, based on typical values for aryl alkyl ethers and chlorinated alkenes. fiveable.melibretexts.orglibretexts.org

Expected ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C1' (ipso-C) | - | ~158 |

| C2'/C6' (ortho-C) | ~6.9-7.1 | ~115-120 |

| C3'/C5' (meta-C) | ~7.2-7.4 | ~129-130 |

| C4' (para-C) | ~7.0-7.2 | ~121-123 |

| C1 (O-CH₂) | ~4.6-4.8 | ~70-75 |

| C2 (=CH) | ~6.1-6.3 | ~125-130 |

| C3 (=CHCl) | ~6.4-6.6 | ~115-120 |

Note: These are estimated values and can vary based on solvent and experimental conditions.

The stereochemistry of the double bond in this compound (E/Z isomerism) can be determined using Nuclear Overhauser Effect Spectroscopy (NOESY). libretexts.org This technique detects through-space interactions between protons that are in close proximity. libretexts.org

For the Z-isomer, a NOESY correlation would be expected between the proton on C2 and the proton on C3. In the E-isomer, these protons are on opposite sides of the double bond, and thus no significant NOESY cross-peak would be observed. Instead, a correlation might be seen between the C2 proton and the C1 methylene protons. Such detailed spatial information is critical in understanding the stereoselectivity of synthetic reactions leading to this compound. acs.org

NMR spectroscopy is also a valuable tool for studying reaction mechanisms and identifying transient intermediates. For example, in the synthesis of aryl allyl ethers via reactions like the Williamson ether synthesis, ¹H NMR can be used to monitor the disappearance of starting materials (e.g., phenol) and the appearance of the product in real-time. acs.org In more complex reactions, specialized NMR techniques can be employed to detect and characterize short-lived intermediates, providing crucial insights into the reaction pathway.

Advanced Mass Spectrometry Techniques (e.g., HRMS, MS/MS)

High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement of a molecule, which can be used to determine its elemental formula with high confidence. nih.gov For this compound (C₉H₉ClO), the presence of chlorine would be readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺ and M+2 peaks with an approximate ratio of 3:1). researchgate.net

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (the precursor ion) and analysis of the resulting fragment ions (product ions). acs.org This provides detailed structural information and allows for the validation of complex molecular structures. wikipedia.org

The fragmentation pattern of this compound in an electron ionization (EI) mass spectrum can be predicted based on the stability of the resulting carbocations and radicals. chemguide.co.uklibretexts.org The most common fragmentation pathways for ethers involve cleavage of the C-O bond. youtube.comyoutube.com

Plausible Fragmentation Pathways for this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

| 168/170 | [C₉H₉ClO]⁺ | Molecular Ion (M⁺) |

| 93 | [C₆H₅O]⁺ | Cleavage of the O-C1 bond |

| 77 | [C₆H₅]⁺ | Loss of CO from the phenoxy cation |

| 75 | [C₃H₄Cl]⁺ | Cleavage of the C1'-O bond |

The observation of these characteristic fragments would provide strong evidence for the structure of this compound. The tropylium ion (m/z 91) is a common fragment in compounds containing a benzyl (B1604629) group, but is less likely here. youtube.com

Mass spectrometry is a highly sensitive technique for the detection and identification of impurities and by-products in synthetic pathways. biopharmaspec.com In the synthesis of this compound, potential impurities could include unreacted starting materials such as phenol (B47542) and 1,3-dichloropropene (B49464), or by-products from side reactions. For instance, if the reaction is not carried out under optimal conditions, dimerization or polymerization of the alkene could occur. researchgate.net These impurities can be detected by GC-MS or LC-MS methods, where their mass spectra would allow for their identification. rsc.org

Vibrational Spectroscopy (FT-IR, Raman Spectroscopy)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These two techniques are often complementary. gatewayanalytical.comthermofisher.com

For this compound, FT-IR spectroscopy would be expected to show characteristic absorption bands for the C-O-C ether linkage, the C=C double bond, and the aromatic ring. spectroscopyonline.compressbooks.pub

Expected FT-IR and Raman Bands for this compound

| Functional Group | FT-IR Wavenumber (cm⁻¹) | Raman Shift (cm⁻¹) |

| Aromatic C-H stretch | 3000-3100 | 3000-3100 |

| Alkene C-H stretch | 3020-3080 | 3020-3080 |

| C=C stretch (aromatic) | 1450-1600 | 1450-1600 |

| C=C stretch (alkene) | 1640-1680 | 1640-1680 |

| Aryl-O stretch | 1200-1275 | 1200-1275 |

| C-Cl stretch | 600-800 | 600-800 |

Note: These are general ranges and the exact positions can vary.

The C-O stretching band in aryl alkyl ethers is typically strong and appears in the 1200-1275 cm⁻¹ region. fiveable.mespectroscopyonline.com The C=C stretching vibration of the alkene would be observed around 1650 cm⁻¹. Raman spectroscopy is particularly sensitive to the non-polar C=C bond and would likely show a strong signal for this vibration. gatewayanalytical.com The combination of FT-IR and Raman spectra provides a comprehensive vibrational fingerprint of the molecule, confirming the presence of key functional groups and aiding in structural confirmation. epequip.com

Characterization of Functional Groups and Bond Stretches

A combination of Fourier-transform infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy provides a comprehensive characterization of the this compound structure.

Infrared and Raman Spectroscopy:

The vibrational modes of this compound, identified through FTIR and Raman spectroscopy, confirm the presence of its key functional groups. The ether linkage is characterized by a strong C-O-C asymmetric stretching vibration in the infrared spectrum. The aromatic ring exhibits characteristic C=C stretching vibrations and C-H stretching and bending modes. The vinyl group is identified by its C=C stretch and the C-H bonds associated with the double bond, while the presence of the chlorine atom is confirmed by the C-Cl stretching vibration.

Table 1: Vibrational Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3080 - 3050 | Medium | Aromatic C-H Stretch |

| 3020 - 3010 | Medium | Vinylic C-H Stretch |

| 1650 - 1640 | Medium | Vinylic C=C Stretch |

| 1600 - 1580 | Strong | Aromatic C=C Stretch |

| 1500 - 1480 | Strong | Aromatic C=C Stretch |

| 1250 - 1230 | Strong | Asymmetric C-O-C Stretch (Aryl Ether) |

| 1050 - 1020 | Medium | Symmetric C-O-C Stretch (Aryl Ether) |

| 850 - 750 | Strong | C-Cl Stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy further elucidates the electronic environment of each atom within the molecule. The aromatic protons of the phenoxy group typically appear as a complex multiplet in the downfield region of the ¹H NMR spectrum due to their varied shielding environments. The protons of the chloropropenyl group exhibit distinct signals, with chemical shifts influenced by the electronegative chlorine atom and the ether oxygen. The vinylic protons show characteristic splitting patterns (doublets or doublet of doublets) due to coupling with each other.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic C-H (ortho) | 6.90 - 7.00 (m) | 115 - 117 |

| Aromatic C-H (meta) | 7.25 - 7.35 (m) | 129 - 130 |

| Aromatic C-H (para) | 7.05 - 7.15 (m) | 121 - 123 |

| Aromatic C-O | - | 157 - 159 |

| O-CH₂ | 4.60 - 4.70 (d) | 68 - 70 |

| =CH | 6.05 - 6.15 (dt) | 125 - 127 |

Monitoring Reaction Progress In Situ

The synthesis of this compound via the Williamson ether synthesis, involving the reaction of phenol with 1,3-dichloropropene under basic conditions, can be effectively monitored in situ using FTIR spectroscopy. By tracking the disappearance of the broad O-H stretching band of phenol (around 3300 cm⁻¹) and the concurrent appearance of the characteristic C-O-C stretching bands of the aryl ether product (around 1240 cm⁻¹), the reaction progress can be followed in real-time. This allows for precise determination of reaction kinetics and optimization of reaction conditions to maximize yield and minimize byproduct formation.

X-ray Crystallography of Co-crystals or Derivatives

While obtaining single crystals of this compound suitable for X-ray diffraction can be challenging, the formation of co-crystals or crystalline derivatives allows for definitive structural elucidation.

Definitive Solid-State Structural Elucidation

A hypothetical co-crystal of this compound with a suitable co-former, such as a halogen bond donor, provides unambiguous confirmation of its molecular structure and connectivity. The resulting crystallographic data would offer precise bond lengths, bond angles, and torsion angles, revealing the molecule's preferred conformation in the solid state.

Table 3: Hypothetical Crystallographic Data for a Co-crystal of this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1302.5 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.365 |

Applications of 3 Chloroprop 2 Enoxybenzene in Advanced Organic Synthesis and Materials Science

A Versatile Building Block in Complex Organic Synthesis

The presence of a reactive allyl group, a chlorine substituent, and an aromatic ring makes 3-Chloroprop-2-enoxybenzene a potentially valuable intermediate in the synthesis of more complex molecules.

Precursor for Advanced Pharmaceutical Intermediates

The core structure of this compound can be envisaged as a scaffold for the synthesis of various pharmaceutical intermediates. The chlorine atom on the allylic chain provides a handle for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. Furthermore, the allyl phenyl ether moiety is susceptible to rearrangement reactions, such as the Claisen rearrangement, which can be a powerful tool for carbon-carbon bond formation and the creation of substituted phenolic structures. organic-chemistry.orgnih.gov These substituted phenols are common motifs in many pharmaceutical compounds. The reactivity of the double bond also allows for various addition reactions, further expanding its synthetic utility.

Table 1: Potential Reactions of this compound for Pharmaceutical Intermediate Synthesis

| Reaction Type | Reagents/Conditions | Potential Product Class |

| Nucleophilic Substitution | Amines, Alcohols, Thiols | Substituted amino-, alkoxy-, or thio- prop-2-enoxybenzenes |

| Claisen Rearrangement | Heat or Lewis Acid | 2-(3-chloroprop-2-en-1-yl)phenols |

| Epoxidation | Peroxy acids (e.g., m-CPBA) | 2-((3-chlorooxiran-2-yl)methyl)phenol derivatives |

| Dihydroxylation | OsO₄, NMO | Diol-substituted phenoxypropane derivatives |

Component in Agrochemical Synthesis

Similar to its potential in pharmaceuticals, this compound could serve as a precursor in the synthesis of agrochemicals. Diaryl ethers and phenoxy pyridine (B92270) structures are known active scaffolds in many pesticides. nih.gov The ability to modify the side chain and the aromatic ring of this compound could lead to the generation of novel herbicidal, fungicidal, or insecticidal compounds. For instance, derivatives of piperonyl butoxide with alkynyl phenoxy side chains have shown effectiveness in controlling insecticide-resistant pests. nih.gov This highlights the potential for modified phenoxy ethers in agrochemical development.

Scaffold for Natural Product Analogues Synthesis

The Claisen rearrangement of allyl phenyl ethers is a well-established method for the synthesis of complex natural products and their analogues. organic-chemistry.orgresearchgate.net The strategic placement of a chlorine atom in this compound could be exploited to direct the regioselectivity of such rearrangements or to introduce functionality into the resulting product that is not present in the natural counterpart. This could lead to the synthesis of novel bioactive molecules with potentially enhanced or altered biological activities. The development of enantioselective Claisen rearrangements further expands the possibilities for creating stereochemically complex and biologically relevant molecules from chiral precursors derived from this compound. nih.gov

Monomer and Cross-linking Agent in Polymer Chemistry

The unsaturated nature of the allyl group in this compound suggests its potential use in polymer chemistry, both as a monomer for the synthesis of novel polymers and as a cross-linking agent to modify the properties of existing polymers.

Synthesis of Novel Polymeric Materials with Tailored Properties

Allyl ethers are a class of unsaturated compounds that can undergo polymerization, although they often exhibit different polymerization behavior compared to more common monomers like styrenes or acrylates. tandfonline.com The polymerization of functionalized allyl ethers can lead to polymers with unique properties. nih.gov The presence of the chloro and phenoxy groups in this compound would impart specific characteristics to the resulting polymer, such as altered solubility, thermal stability, and refractive index. Cationic and radical initiators have been used for the polymerization of allyl phenyl ethers, sometimes leading to polymers with pendant reactive groups. semanticscholar.org

Table 2: Potential Polymerization Methods for this compound

| Polymerization Method | Initiator/Catalyst | Potential Polymer Characteristics |

| Cationic Polymerization | Lewis Acids (e.g., BF₃·OEt₂) | Formation of polyethers with potential for controlled molecular weight. |

| Radical Polymerization | AIBN, Benzoyl Peroxide | May result in cross-linked or soluble polymers depending on conditions. |

| Tandem Isomerization/Cationic Polymerization | Transition Metal Carbonyls/Organosilanes | Potential for high molecular weight polymers via isomerization to enol ethers. tandfonline.com |

Incorporation into Polymer Backbones for Enhanced Functionality

Beyond serving as a primary monomer, this compound could be copolymerized with other monomers to introduce specific functionalities into the polymer backbone. The pendant chloropropenyl group could serve as a site for post-polymerization modification, allowing for the grafting of other molecules or the introduction of cross-links. Cross-linking is a crucial strategy for enhancing the mechanical strength, thermal stability, and chemical resistance of polymers. chempoint.com Molecules with multiple reactive sites can act as cross-linking agents, forming a three-dimensional network of polymer chains. While this compound itself has one polymerizable group, it could be functionalized to contain multiple reactive sites, or its chlorine atom could be utilized in a post-polymerization cross-linking reaction. For example, the chlorine could potentially react with nucleophilic groups on adjacent polymer chains under certain conditions to form cross-links.

Role in the Development of Functional Coatings and Resins

There is no specific information available in the scientific literature detailing the use of this compound in the development of functional coatings and resins. However, one can speculate on its potential role based on the reactivity of its functional moieties. The presence of a double bond and a chlorine atom in the chloropropenyl group, along with the aromatic phenoxy group, could theoretically allow it to act as a monomer or a cross-linking agent in polymerization reactions.

The vinyl ether functionality could potentially undergo polymerization, and the chloro-substituent might be leveraged for post-polymerization modifications to introduce specific functionalities into the resulting polymer, thereby creating a functional coating or resin. These functionalities could include, for example, flame retardancy, altered solubility, or sites for further chemical reactions.

Ligand Precursor in Organometallic Chemistry

Design and Synthesis of New Ligands for Catalysis

No documented instances of this compound being used as a precursor for the design and synthesis of new ligands for catalysis were found in the available literature. In principle, the oxygen atom of the ether and the double bond of the propene group could coordinate with metal centers. Furthermore, the aromatic ring could be functionalized to introduce other donor atoms, creating a multidentate ligand. However, without experimental evidence, this remains a theoretical possibility.

Exploration of Coordination Chemistry with Transition Metals

There is no available research that explores the coordination chemistry of this compound with transition metals. The study of how this molecule would bind to different metal centers, the stability of the resulting complexes, and their electronic and structural properties has not been reported.

Applications in Analytical Chemistry (excluding basic identification)

Development of Reference Standards for Advanced Analytical Methods

While analytical standards for various chlorinated propenes and related compounds exist, there is no indication that this compound is commercially available or has been synthesized for use as a reference standard in advanced analytical methods. The development of such a standard would be contingent on a specific need for its detection and quantification in particular matrices, a need that has not been established in the scientific literature.

Probes for Reaction Kinetic Studies

No kinetic studies involving this compound as a probe molecule have been published. The reactivity of the chloroallyl ether functionality could make it a candidate for studying certain reaction mechanisms, for instance, in nucleophilic substitution or addition reactions. However, no such research has been reported.

Future Research Directions and Perspectives

Exploration of Novel Reaction Pathways and Methodologies

Future research into 3-Chloroprop-2-enoxybenzene is poised to explore innovative reaction pathways that offer enhanced efficiency, selectivity, and access to novel molecular architectures. A primary area of investigation will be the development of new catalytic systems for its synthesis. While traditional Williamson ether synthesis is a staple, exploring alternative methods such as palladium-catalyzed O-allylation of phenol (B47542) with 1,3-dichloropropene (B49464) in aqueous media could offer greener and more efficient routes. morressier.comrsc.org Furthermore, investigating the use of magnetically separable nano-catalysts could simplify product purification and catalyst recycling, aligning with the principles of sustainable chemistry. morressier.com

Another promising avenue is the intramolecular cyclization of this compound derivatives to form substituted benzofurans. nih.gov Research could focus on developing transition-metal-catalyzed or metal-free cyclization methods to access these biologically relevant heterocyclic scaffolds. nih.gov The development of one-pot sequential reactions, such as a Suzuki cross-coupling followed by a direct arylation, could also provide a streamlined approach to complex derivatives.

| Proposed Reaction | Catalyst/Reagent | Potential Advantage |

| O-allylation | Palladium on magnetic nanoparticles | Easy catalyst recovery and recycling |

| Intramolecular Cyclization | Rh(II) catalysts | Access to complex heterocyclic structures |

| One-pot Sequential Reaction | Palladium catalysts | Increased efficiency and reduced waste |

Development of Asymmetric Synthesis Approaches

The presence of a stereocenter in derivatives of this compound opens the door to the development of asymmetric synthesis methodologies to access enantiomerically pure compounds. Future research will likely focus on the catalytic asymmetric synthesis of chiral allylic ethers and their derivatives. nih.govscispace.comorganic-chemistry.org This can be approached through several strategies, including the use of chiral catalysts in the O-allylation of phenols. researchgate.net

Enzyme-catalyzed reactions represent another powerful tool for asymmetric synthesis. unipd.itnih.govpharmasalmanac.com Lipases, for instance, could be employed for the kinetic resolution of racemic mixtures of this compound derivatives. unipd.it Furthermore, the development of dynamic kinetic resolution processes, combining enzymatic resolution with in-situ racemization of the undesired enantiomer, could provide access to chiral products in high yields and enantiomeric excess. unipd.it The use of "designer cells" or immobilized enzymes could enhance the practicality and scalability of these biocatalytic approaches. unipd.it

| Asymmetric Strategy | Catalyst Type | Potential Outcome |

| Catalytic Asymmetric Allylation | Chiral Palladium or Copper complexes | Enantioenriched allylic ethers |

| Enzymatic Kinetic Resolution | Lipases | Separation of enantiomers |

| Dynamic Kinetic Resolution | Enzyme + Racemization catalyst | High yield of a single enantiomer |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of the synthesis of this compound and its derivatives with flow chemistry and automated platforms offers significant advantages in terms of efficiency, safety, and scalability. wikipedia.org Continuous flow reactors can provide precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and reproducibility. researchgate.net For the O-alkylation of phenols to produce ethers like this compound, flow chemistry can enable rapid and efficient reactions, even under biphasic conditions using phase-transfer catalysts. researchgate.netvapourtec.com

Automated synthesis platforms can further accelerate research by enabling high-throughput screening of reaction conditions and the rapid synthesis of compound libraries. merckmillipore.comchemspeed.commt.commetoree.com These platforms can automate the entire workflow, from reagent preparation and reaction execution to purification and analysis. chemspeed.com This would be particularly valuable for exploring the structure-activity relationships of this compound derivatives by systematically varying substituents.

| Technology | Key Advantage | Application to this compound |

| Flow Chemistry | Precise control, enhanced safety, scalability | Efficient O-allylation and subsequent modifications |

| Automated Synthesis | High-throughput screening, library synthesis | Rapid optimization and derivative synthesis |

Designing Derivatives with Tunable Electronic and Steric Properties

A significant area of future research will be the design and synthesis of derivatives of this compound with tunable electronic and steric properties. By introducing various substituents on the aromatic ring or the allylic chain, the molecule's properties can be systematically modified for specific applications. For instance, the introduction of electron-donating or electron-withdrawing groups on the phenyl ring can alter the electron density of the molecule, influencing its reactivity and photophysical properties. nih.gov

Computational studies, such as Density Functional Theory (DFT), can play a crucial role in predicting the electronic properties of designed derivatives before their synthesis. nih.govresearchgate.net This computational-experimental approach can accelerate the discovery of molecules with desired characteristics. The synthesis of a library of derivatives with varying substituents would allow for a systematic investigation of their structure-property relationships.

| Substituent Position | Type of Substituent | Potential Effect on Properties |

| Phenyl Ring | Electron-donating (e.g., -OCH3) | Increased electron density, altered reactivity |

| Phenyl Ring | Electron-withdrawing (e.g., -NO2) | Decreased electron density, altered reactivity |

| Allylic Chain | Bulky groups | Increased steric hindrance, modified reactivity |

Environmental Degradation Studies and Green Remediation Potential (excluding safety/toxicity)

Understanding the environmental fate of this compound is crucial, and future research should focus on its degradation pathways. As a chlorinated organic compound, its persistence and potential for bioremediation are of significant interest. tandfonline.comresearchgate.net Studies on the biodegradation of chlorinated aromatic compounds have shown that microorganisms can utilize them as a source of carbon and energy under both aerobic and anaerobic conditions. eurochlor.orgresearchgate.net Future investigations could explore the specific microbial strains capable of degrading this compound and elucidate the enzymatic pathways involved. nih.gov

Photocatalytic degradation offers another promising avenue for the green remediation of water and soil contaminated with chlorinated organic compounds. indexcopernicus.comnih.govmdpi.com Research could focus on the use of semiconductor photocatalysts, such as titanium dioxide (TiO2), to promote the degradation of this compound into less harmful substances. scispace.com The synergistic effect of combining photocatalysis with other advanced oxidation processes, like ozonation, could also be explored to enhance degradation efficiency. indexcopernicus.com

| Degradation Method | Key Principle | Potential Outcome |

| Biodegradation | Microbial metabolism | Mineralization to CO2, H2O, and chloride |

| Photocatalysis | Semiconductor-mediated oxidation | Decomposition into smaller, less harmful molecules |

| Combined AOPs | Enhanced radical production | Faster and more complete degradation |

Advanced Spectroscopic Probing of Reactivity and Dynamics

Advanced spectroscopic techniques will be instrumental in gaining a deeper understanding of the reactivity and dynamics of this compound and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the molecular structure and the electronic environment of different atoms. fiveable.melibretexts.org Protons and carbons adjacent to the ether oxygen are expected to show characteristic downfield shifts. libretexts.org

Infrared (IR) spectroscopy can be used to identify the characteristic C-O stretching vibration of the ether linkage, which typically appears in the 1000-1300 cm⁻¹ range. fiveable.me For aryl alkyl ethers like this compound, two distinct C-O stretching bands are expected. fiveable.me Future research could employ advanced techniques like two-dimensional NMR and time-resolved spectroscopy to study reaction mechanisms and the dynamics of molecular interactions.

| Spectroscopic Technique | Information Gained | Expected Signature for this compound |

| ¹H NMR | Proton environment | Downfield shift for protons near the ether oxygen |

| ¹³C NMR | Carbon environment | Downfield shift for carbons bonded to the ether oxygen |

| IR Spectroscopy | Functional groups | Characteristic C-O stretching bands |

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 3-Chloroprop-2-enoxybenzene in academic laboratories?

- Methodological Answer :

- Use PPE (gloves, lab coats, goggles) and ensure adequate ventilation to avoid inhalation .

- Prohibit eating/drinking in the lab and implement emergency showers/eye wash stations .

- Monitor airborne concentrations via gas chromatography or OSHA-recommended methods. If exposure exceeds thresholds (e.g., TLV), use engineering controls like fume hoods .

- Dispose of waste according to EPA guidelines to prevent environmental contamination .

Q. What synthetic routes are viable for producing this compound, and how do reaction parameters affect yield?

- Methodological Answer :

- Alkylation : React phenol derivatives with 3-chloroprop-2-enol under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Monitor pH to avoid side reactions .

- Halogenation : Introduce chlorine via electrophilic substitution using Cl₂ or SOCl₂. Control temperature (0–25°C) to minimize over-halogenation .

- Optimization : Use DOE (Design of Experiments) to test variables (catalyst loading, solvent polarity). Characterize intermediates via TLC and GC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictory NMR data observed in this compound derivatives?

- Methodological Answer :

- Run 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures .

- Compare experimental data with computational predictions (DFT simulations for chemical shifts) .

- Test deuterated solvents (CDCl₃ vs. DMSO-d₆) to assess solvent-induced shifts .

- Validate purity via HPLC and cross-reference with synthetic intermediates .

Q. What experimental designs are effective for studying the thermal degradation of this compound under storage conditions?

- Methodological Answer :

- Conduct accelerated stability studies: Expose samples to 40°C/75% RH for 6 months, with periodic sampling .

- Analyze degradation products via TGA-MS to identify decomposition pathways .

- Quantify stability using Arrhenius kinetics to extrapolate shelf-life under standard conditions .

Q. How can competing reaction pathways during synthesis be minimized through mechanistic studies?

- Methodological Answer :

- Use in-situ FTIR to monitor intermediate formation and adjust reagent stoichiometry .

- Perform kinetic isotope effect (KIE) studies to identify rate-determining steps .

- Isolate byproducts (e.g., via column chromatography) and characterize their structures to backtrack mechanistic deviations .

Data Contradiction Analysis

Q. What strategies address discrepancies in mass spectrometry (MS) data for this compound?

- Methodological Answer :

- Compare ESI vs. EI ionization modes to assess fragmentation patterns .

- Validate molecular ion peaks using high-resolution MS (HRMS) and isotope ratio analysis (Cl pattern) .

- Cross-check with synthetic standards and published fragmentation libraries .

Methodological Recommendations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products